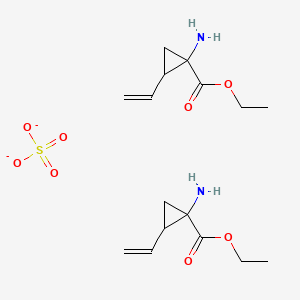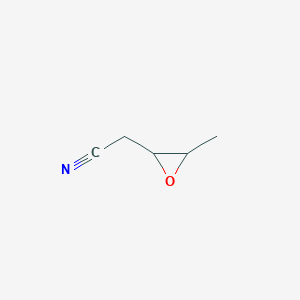
Hexanoic acid,2-(ethoxymethylene)-3-oxo-,ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester is an organic compound with the molecular formula C10H16O4 It is an ester derivative of hexanoic acid, characterized by the presence of an ethoxymethylene group and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester can be synthesized through the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Hexanoic acid+EthanolAcid CatalystHexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and ethanol.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxymethylene group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Reduction: Hexanoic acid, 2-(ethoxymethylene)-3-hydroxy-, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing hexanoic acid and ethanol. The keto group may participate in redox reactions, influencing cellular pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Hexanoic acid, 2-(ethoxymethylene)-3-oxo-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, ethyl ester: Lacks the ethoxymethylene and keto groups, resulting in different chemical properties and reactivity.
Hexanoic acid, 2-methoxyethyl ester: Contains a methoxy group instead of an ethoxymethylene group, leading to variations in its chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
ethyl (2Z)-2-(ethoxymethylidene)-3-oxohexanoate |
InChI |
InChI=1S/C11H18O4/c1-4-7-10(12)9(8-14-5-2)11(13)15-6-3/h8H,4-7H2,1-3H3/b9-8- |
Clé InChI |
LECIVGGFOMFFFQ-HJWRWDBZSA-N |
SMILES isomérique |
CCCC(=O)/C(=C/OCC)/C(=O)OCC |
SMILES canonique |
CCCC(=O)C(=COCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


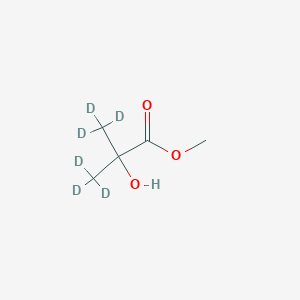
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
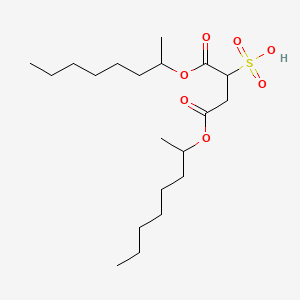

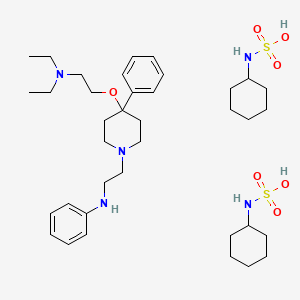
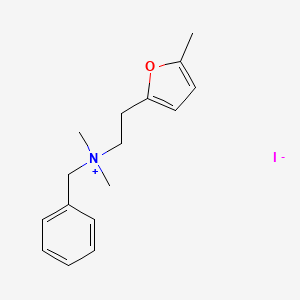
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)

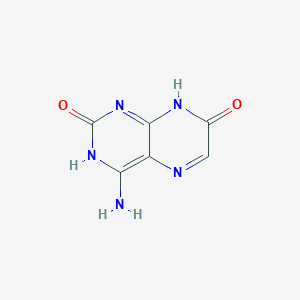
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)

![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)
